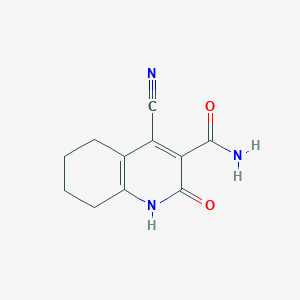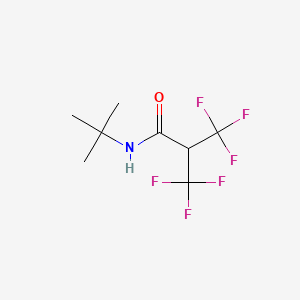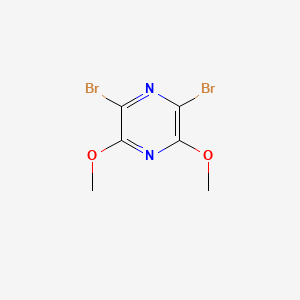
3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group, a fluorine atom, and a morpholino group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.
Scientific Research Applications
3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to DNA, disrupting essential biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones: These compounds share structural similarities and are also investigated for their antibacterial properties.
Fluoroquinolones: These are well-known antibiotics that also contain a fluorine atom and a quinolone core.
Uniqueness
3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholino group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C13H14FN5O2 |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
3-amino-7-fluoro-6-morpholin-4-ylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C13H14FN5O2/c14-7-5-8-9(18-12(15)11(17-8)13(16)20)6-10(7)19-1-3-21-4-2-19/h5-6H,1-4H2,(H2,15,18)(H2,16,20) |
InChI Key |
LKLYPTQPVRLZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N=C(C(=N3)C(=O)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11051785.png)
![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)
![2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one](/img/structure/B11051810.png)
![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051824.png)



![N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide](/img/structure/B11051844.png)
![2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11051860.png)
